molecular formula C15H24N2O5 B1383154 2-tert-Butyl 9-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate CAS No. 1445951-14-3

2-tert-Butyl 9-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate

Cat. No.: B1383154
CAS No.: 1445951-14-3
M. Wt: 312.36 g/mol
InChI Key: ANLUMOXJLPUOJI-UHFFFAOYSA-N
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Description

2-tert-Butyl 9-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate (Catalog # QN-2587) is a high-purity chemical compound supplied with a documented purity of 95% . It belongs to a class of synthetically valuable spirocyclic diaza compounds. The structure features a spiro[4.4]nonane core, which incorporates two nitrogen atoms into a rigid, three-dimensional scaffold, and is differentiated by a key 8-oxo (ketone) functional group . The molecule is protected at one nitrogen with a tert-butyloxycarbonyl (Boc) group and carries an ethyl ester at the 9-position, making it a versatile and protected intermediate for further synthetic manipulation . Spirocyclic structures like this one are of significant interest in medicinal and synthetic chemistry due to their potential to improve physicochemical properties and explore novel chemical space. This product is intended for research applications such as method development, chemical synthesis, and the exploration of structure-activity relationships. Note: Specific, detailed research applications and the mechanism of action for this exact compound are not delineated in the current literature and would be the subject of ongoing investigation. This compound is provided For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-O-tert-butyl 9-O-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O5/c1-5-21-12(19)10-11(18)16-8-15(10)6-7-17(9-15)13(20)22-14(2,3)4/h10H,5-9H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLUMOXJLPUOJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)NCC12CCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Carboxylation of Spirocyclic Amide Intermediates

This approach leverages trans-octahydro-pyrrolo[3,4-c]pyridine-2-carboxylic acid tert-butyl ester as a precursor, adapted from analogous spirocyclic syntheses:

Steps :

  • Activation of Carboxylic Acid :
    • React (3,5-dichlorophenyl)methanol with N,N'-carbonyldiimidazole (CDI) in dichloromethane.
    • Add the spirocyclic amine precursor (e.g., 2,7-diazaspiro[3.5]nonane-2-carboxylic acid tert-butyl ester) and triethylamine.
    • Stir for 18 hours at room temperature.
  • Protection/Deprotection :

    • Use tert-butyl and ethyl groups as orthogonal protecting groups for the carboxylates.
    • Remove the tert-butyl group via acidolysis (HCl in 2-propanol) to isolate the intermediate.
  • Final Esterification :

    • React the deprotected amine with ethyl chloroformate in the presence of a base (e.g., N-methylmorpholine).

Yield : 71–87% (analogous reactions).

Method 2: Coupling with Aryl Boronates

A technical disclosure describes a route applicable to diazaspiro[4.4]nonane derivatives using Suzuki-Miyaura cross-coupling :

Protocol :

  • Borylation :
    • Treat the biphenyl-carboxylic acid intermediate with bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂).
  • Spirocyclization :

    • Introduce the diazaspiro core via intramolecular amidation under basic conditions (NaOH in acetonitrile).
  • Esterification :

    • Protect the free carboxylate groups with tert-butyl and ethyl esters using DCC/DMAP.

Key Conditions :

  • Solvent: Acetonitrile/toluene mixture.
  • Temperature: 45–50°C for cyclization.

Analytical Characterization

1H NMR Data (CDCl₃, 300 MHz):

  • δ 1.46 (s, 9H, tert-butyl).
  • δ 4.36 (br s, 2H, ethyl ester CH₂).
  • δ 5.07 (br d, 2H, spirocyclic CH₂).

Chromatography :

  • Purification via silica gel column (heptane/ethyl acetate gradient) yields >85% purity.

Challenges and Optimization

  • Stereochemical Control : Spirocenter formation requires strict anhydrous conditions to avoid racemization.
  • Scale-Up : Batch processes using CDI may face exothermic risks; flow chemistry is recommended for large-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further utilized in subsequent chemical processes.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-tert-butyl 9-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate exhibit various biological activities:

  • Antimicrobial Properties: Preliminary studies suggest that spiro compounds can demonstrate antimicrobial activity against certain bacterial strains.
  • Antitumor Activity: Some derivatives of diazaspiro compounds have shown promise in inhibiting tumor growth in vitro, indicating potential as anticancer agents.
  • CNS Activity: The structure of diazaspiro compounds suggests possible interactions with the central nervous system (CNS), which could lead to applications in treating neurological disorders.

Medicinal Chemistry Applications

The unique structure of this compound makes it a valuable scaffold in medicinal chemistry:

  • Drug Design: Its spirocyclic structure allows for the development of novel pharmacophores that can be tailored for specific biological targets.
  • Synthesis of Bioactive Molecules: This compound can serve as a starting material for synthesizing more complex molecules with desired biological activities.

Agrochemical Applications

The compound's properties may also extend to agricultural sciences:

  • Pesticide Development: Compounds with similar structures have been explored for their potential as insecticides or herbicides due to their bioactivity against pests.
  • Plant Growth Regulators: The development of derivatives could lead to new plant growth regulators that enhance crop yield and resistance.

Materials Science Applications

In materials science, the compound can be utilized in the development of specialty materials:

  • Polymer Chemistry: Its functional groups can be employed in polymer synthesis to create materials with specific mechanical or thermal properties.
  • Nanotechnology: The compound's unique structure may facilitate its use in the creation of nanomaterials for various applications including drug delivery systems.

Case Study 1: Antitumor Activity

A study conducted on related diazaspiro compounds demonstrated significant cytotoxic effects against human cancer cell lines. The results indicated that modifications on the spiro structure could enhance efficacy and selectivity towards cancer cells .

Case Study 2: Antimicrobial Efficacy

Research on antimicrobial properties revealed that derivatives of diazaspiro compounds showed activity against Gram-positive bacteria. This opens avenues for further exploration into their use as new antibiotics .

Mechanism of Action

The mechanism by which 2-tert-Butyl 9-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.

Comparison with Similar Compounds

(a) Spiro Ring Variations

  • The spiro[4.4]nonane system (as in the target compound) provides greater conformational rigidity compared to spiro[4.5]decane or spiro[3.5]nonane derivatives. This rigidity enhances binding selectivity in enzyme inhibition .
  • Spiro[3.5]nonane derivatives (e.g., CAS 2225141-75-1) exhibit reduced steric hindrance, making them more suitable for penetrating blood-brain barrier (CNS applications) .

(b) Functional Group Modifications

  • The 8-oxo group in the target compound enhances hydrogen-bonding interactions with catalytic residues in kinases, whereas its absence in analogs like 2-Boc-2,7-diazaspiro[4.4]nonane-8-one limits such interactions .
  • Ester substituents : The ethyl ester at position 9 (vs. benzyl or methyl in analogs) balances lipophilicity and metabolic stability, crucial for oral bioavailability .

Biological Activity

2-tert-Butyl 9-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate (often abbreviated as TBEC) is a complex organic compound characterized by its spirocyclic structure and the presence of nitrogen atoms. This compound has garnered interest in various fields, particularly in medicinal chemistry and polymer chemistry, due to its unique structural features and potential biological activities.

  • Molecular Formula : C15H24N2O5
  • Molecular Weight : 312.36 g/mol
  • Structure : The compound includes a tert-butyl group and an ethyl group, which contribute to its steric bulk and lipophilicity, potentially influencing its biological interactions.

Biological Activity Overview

Research on the biological activity of TBEC is still emerging, with preliminary studies indicating various interactions with biological targets. The compound's structure suggests potential activities related to enzyme inhibition and receptor binding.

Potential Biological Activities

  • Enzyme Interaction : TBEC may interact with enzymes involved in metabolic pathways. Initial studies suggest that it could inhibit certain enzymes, although specific targets remain to be fully characterized.
  • Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting that TBEC may possess similar properties.
  • Cytotoxicity : There are indications that the compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its therapeutic potential.

Structure-Activity Relationship (SAR)

The unique structural features of TBEC distinguish it from other compounds in its class. A comparative analysis highlights the following:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Tert-butyl 2,7-diazaspiro[4.4]nonaneLacks ethyl groupAntimicrobialSimpler structure
Ethyl 8-oxo-spiro[4.4]nonaneNo diaza linkageCytotoxicityDifferent ring system
Diethyl 8-amino-spiro[4.4]nonaneAmino instead of oxo groupAnti-inflammatoryAmino functionality

The presence of both tert-butyl and ethyl groups in TBEC may enhance lipophilicity and alter pharmacokinetic properties, making it an interesting subject for drug design.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds similar to TBEC:

  • Anticonvulsant Activity : Research has indicated that related diazaspiro compounds exhibit anticonvulsant properties by modulating GABA-A receptors, suggesting a possible mechanism for TBEC's action on the central nervous system .
  • Inhibition Studies : A study demonstrated that certain diazaspiro compounds could inhibit the secretion of virulence factors in pathogenic bacteria, indicating a potential role for TBEC in antimicrobial therapy .
  • Molecular Docking Studies : Computational studies have been initiated to predict the binding affinity of TBEC with various biological targets, which could provide insights into its mechanism of action .

Future Directions

Further research is essential to fully elucidate the biological activity of this compound. Key areas for future investigation include:

  • Detailed enzymatic assays to identify specific targets.
  • In vivo studies to assess therapeutic efficacy and safety profiles.
  • Exploration of synthetic derivatives to enhance biological activity.

Q & A

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 2-tert-Butyl 9-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate?

  • Methodological Answer : The synthesis typically involves sequential protection of the diazaspiro core using tert-butyl and ethyl carboxylate groups. Key steps include: (i) Cyclocondensation of amino alcohol precursors to form the spiro[4.4]nonane scaffold. (ii) Selective oxidation at the 8-position using MnO₂ or Ru-based catalysts under controlled temperatures (40–60°C). (iii) Carboxylation via Schlenk techniques with Boc₂O (tert-butyl dicarbonate) and ethyl chloroformate in anhydrous THF. Purification is achieved via silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization from ethanol/water .

Q. How should researchers handle and store this compound to maintain stability during experiments?

  • Methodological Answer :
  • Storage : Store under inert gas (N₂ or Ar) at –20°C in amber glass vials to prevent photodegradation. Avoid moisture, as hydrolysis of the ester groups may occur.
  • Handling : Use nitrile gloves and safety goggles. Conduct operations in a fume hood to mitigate exposure to potential decomposition products (e.g., CO, NOₓ, noted in thermal degradation studies) .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

  • Methodological Answer :
  • Sample Preparation : Use solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc). Precondition with methanol and water, then elute with 2% NH₄OH in methanol.
  • Detection : Employ LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and a gradient of 0.1% formic acid in water/acetonitrile. Use deuterated internal standards (e.g., BP-3-d₅) to correct for matrix effects .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

  • Methodological Answer :
  • X-ray Crystallography : Grow single crystals via slow evaporation of a saturated DCM/hexane solution. Collect data using Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL-2018/3. For disordered tert-butyl groups, apply ISOR and DELU restraints .
  • NMR Discrepancies : Use 2D NMR (HSQC, HMBC) to resolve signal overlap. Compare experimental 1^1H/13^13C shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) .

Q. What experimental designs are suitable for probing reactivity under varying pH and temperature conditions?

  • Methodological Answer :
  • pH Studies : Prepare buffered solutions (pH 2–12) using HCl/NaOH. Monitor degradation via UV-Vis (λ = 260 nm) and GC-MS to detect CO/NOₓ emissions (indicative of oxidative decomposition).
  • Thermal Stability : Perform TGA/DSC (5°C/min, N₂ atmosphere) to identify decomposition thresholds. Isolate intermediates using preparative HPLC .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases or proteases). Set grid boxes to encompass active sites and apply Lamarckian genetic algorithms.
  • MD Simulations : Run 100 ns simulations in GROMACS (CHARMM36 force field) to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .

Q. What strategies address the lack of toxicological data for this compound?

  • Methodological Answer :
  • In Vitro Assays : Perform MTT assays on HepG2 cells (24–72 hr exposure, 1–100 µM). Assess mutagenicity via Ames test (TA98/TA100 strains ± S9 metabolic activation).
  • Read-Across Analysis : Compare with structurally related diazaspiro compounds (e.g., CAS 763883-32-5) to infer potential hazards .

Methodological Considerations Table

Research Focus Key Techniques Critical Parameters References
Synthesis OptimizationSchlenk techniques, catalytic oxidationReaction temperature, anhydrous conditions
Structural ElucidationX-ray crystallography, DFT-NMR comparisonCrystal quality, solvent suppression in NMR
Stability ProfilingTGA/DSC, GC-MSHeating rate, buffer ionic strength
Toxicity PredictionAmes test, molecular dockingCell viability thresholds, docking scoring

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-tert-Butyl 9-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate
Reactant of Route 2
2-tert-Butyl 9-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate

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